![molecular formula C9H7ClINO3 B332395 2-[(2-Chloro-5-iodobenzoyl)amino]acetic acid](/img/structure/B332395.png)
2-[(2-Chloro-5-iodobenzoyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chloro-5-iodobenzoyl)amino]acetic acid is an organic compound with the molecular formula C9H7ClINO3 It is a derivative of benzoic acid, featuring both chloro and iodo substituents on the benzene ring, along with an aminoacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-5-iodobenzoyl)amino]acetic acid typically involves multiple steps:
Iodination: Starting with methyl 2-aminobenzoate, an iodination reaction is performed using iodine to obtain 2-amino-5-iodobenzoic acid methyl ester.
Sandmeyer Reaction: The amino group is then converted to a chloro group through a Sandmeyer reaction, resulting in 2-chloro-5-iodobenzoic acid methyl ester.
Hydrolysis: Finally, the ester is hydrolyzed under alkaline conditions to yield 2-chloro-5-iodobenzoic acid
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure efficient conversion and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Chloro-5-iodobenzoyl)amino]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-[(2-Chloro-5-iodobenzoyl)amino]acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the effects of halogenated aromatic compounds on biological systems.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-[(2-Chloro-5-iodobenzoyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The chloro and iodo substituents on the benzene ring can influence the compound’s reactivity and binding affinity to various biological targets. The aminoacetic acid moiety may also play a role in its biological activity by interacting with enzymes or receptors involved in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-iodobenzoic acid: Shares the same chloro and iodo substituents but lacks the aminoacetic acid moiety.
2-Amino-5-iodobenzoic acid: Contains an amino group instead of a chloro group.
2-Chloro-5-bromobenzoic acid: Similar structure but with a bromine atom instead of iodine.
Uniqueness
2-[(2-Chloro-5-iodobenzoyl)amino]acetic acid is unique due to the presence of both chloro and iodo substituents along with an aminoacetic acid moiety.
Eigenschaften
Molekularformel |
C9H7ClINO3 |
|---|---|
Molekulargewicht |
339.51 g/mol |
IUPAC-Name |
2-[(2-chloro-5-iodobenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H7ClINO3/c10-7-2-1-5(11)3-6(7)9(15)12-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14) |
InChI-Schlüssel |
PMUGKQQTUDCSLT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1I)C(=O)NCC(=O)O)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1I)C(=O)NCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(3-methoxyphenyl)quinoline](/img/structure/B332313.png)
![5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B332320.png)
![Isopropyl 4-(aminocarbonyl)-5-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B332323.png)
![1-(2,4-difluorophenyl)-5-(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B332324.png)
![5-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332325.png)
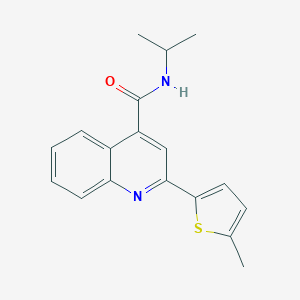
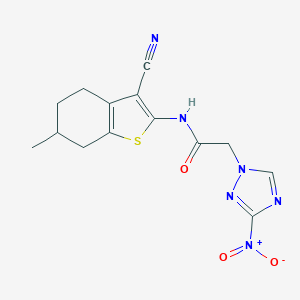
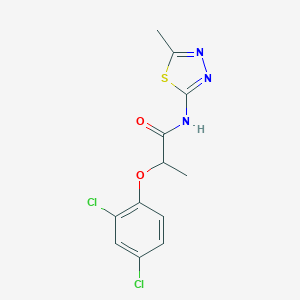
![Ethyl 6-tert-butyl-2-{[3-(3-chlorophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332331.png)
![5-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332332.png)
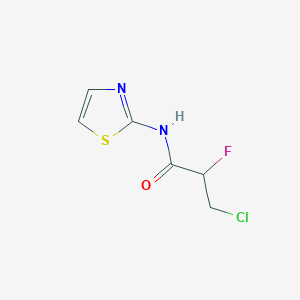
![METHYL 2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE](/img/structure/B332334.png)
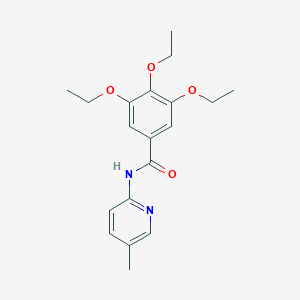
![Isopropyl 4-cyano-3-methyl-5-{[phenyl(phenylsulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B332338.png)
